Cas no 102852-48-2 ((11Z,13Z)-15,16-dihydroxy-3,7a-dimethyl-2,4a,7a,8,15,16-hexahydro-1H,6H,10H-spiro[14a,18-(epoxyethano)-6,8-methanofuro[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d]chromene-7,2'-oxirane]-10,20(17aH)-dione)
![(11Z,13Z)-15,16-dihydroxy-3,7a-dimethyl-2,4a,7a,8,15,16-hexahydro-1H,6H,10H-spiro[14a,18-(epoxyethano)-6,8-methanofuro[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d]chromene-7,2'-oxirane]-10,20(17aH)-dione structure](https://de.kuujia.com/scimg/cas/102852-48-2x500.png)
102852-48-2 structure
Produktname:(11Z,13Z)-15,16-dihydroxy-3,7a-dimethyl-2,4a,7a,8,15,16-hexahydro-1H,6H,10H-spiro[14a,18-(epoxyethano)-6,8-methanofuro[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d]chromene-7,2'-oxirane]-10,20(17aH)-dione
CAS-Nr.:102852-48-2
MF:C29H34O10
MW:542.574269771576
CID:1133369
(11Z,13Z)-15,16-dihydroxy-3,7a-dimethyl-2,4a,7a,8,15,16-hexahydro-1H,6H,10H-spiro[14a,18-(epoxyethano)-6,8-methanofuro[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d]chromene-7,2'-oxirane]-10,20(17aH)-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (11Z,13Z)-15,16-dihydroxy-3,7a-dimethyl-2,4a,7a,8,15,16-hexahydro-1H,6H,10H-spiro[14a,18-(epoxyethano)-6,8-methanofuro[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d]chromene-7,2'-oxirane]-10,20(17aH)-dione
- LogP
- (11Z,13Z)-15,16-dihydroxy-3,7a-dimethyl-2,4a,7a,8,15,16-hexahydro-1H,6H,10H-spiro[14a,18-(epoxyethano)-6,8-methanofuro[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d]chromene-7,2'-oxirane]-10,20(17aH)-di
- roritoxin A
- RORITOXINA
- 7',8'-Didehydrovertisporin
- Spiro[8H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(22aH)-dione, 2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-, (2'S,3aR,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
-
- Inchi: 1S/C29H34O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-25,32-33H,6-7,9-10,13-15H2,1-2H3
- InChI-Schlüssel: BBRXIMOXXQYCCP-UHFFFAOYSA-N
- Lächelt: CC1CCC23C(OC4C5(OC5)C2(C(OC(C=CC=CC25C(O)C(O)OC2C(=CC(OC3)=O)CCO5)=O)C4)C)C=1
Berechnete Eigenschaften
- Genaue Masse: 542.215197g/mol
- Monoisotopenmasse: 542.215197g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1220
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 10
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Molekulargewicht: 542.6g/mol
- Topologische Polaroberfläche: 133Ų
Experimentelle Eigenschaften
- Dichte: 1.45
- Siedepunkt: 843.6°C at 760 mmHg
- Flammpunkt: 282.1°C
- Brechungsindex: 1.64
- pka: 11.93±0.70(Predicted)
(11Z,13Z)-15,16-dihydroxy-3,7a-dimethyl-2,4a,7a,8,15,16-hexahydro-1H,6H,10H-spiro[14a,18-(epoxyethano)-6,8-methanofuro[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d]chromene-7,2'-oxirane]-10,20(17aH)-dione Verwandte Literatur
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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